6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-11-6(8(12)13)2-10-7(11)3-9-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGTXOAUOOZCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid (6-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, potential as an anticancer agent, and its role in inhibiting specific enzymes related to disease processes.
Chemical Structure and Properties
6-MIPCA is part of the imidazo[1,2-a]pyrazine family, characterized by a fused ring structure that contributes to its biological activity. The chemical formula for 6-MIPCA is , and it possesses unique properties that influence its interaction with biological targets.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that 6-MIPCA exhibits notable cytotoxic effects against various cancer cell lines. A cytotoxicity assay using the HeLa cervical carcinoma cell line revealed half-maximal inhibitory concentrations (IC50) indicating significant cell viability reduction at concentrations ranging from 25 μM to 2000 μM. The compound's cytotoxicity was correlated with its ability to inhibit Rab geranylgeranylation, a process crucial for the function of several oncogenic proteins.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-MIPCA | HeLa | <150 | Inhibition of Rab geranylgeranylation |
| PC-3 | 0.8 | Anti-cancer activity | |
| MCF-7 | 0.32 | EGFR inhibition |
The mechanism by which 6-MIPCA exerts its effects involves:
- Inhibition of Prenylation : The compound disrupts the prenylation of Rab proteins, which are vital for cellular signaling pathways related to cancer progression.
- Tubulin Polymerization Inhibition : Similar compounds in the imidazo[1,2-a]pyrazine class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive study conducted by Moraski et al. highlighted the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyrazine derivatives, including 6-MIPCA. The minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis were found to be promising, ranging from 0.03 to 5.0 μM, indicating potential for further development as anti-TB agents.
Case Study: Anti-TB Activity
In vitro studies demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibited significant activity against both replicating and non-replicating strains of M. tuberculosis. The most potent derivatives showed MIC values as low as 0.004 μM without significant cytotoxicity towards human cell lines.
Structure-Activity Relationship (SAR)
Research has focused on modifying the substituents at the C6 position of the imidazo[1,2-a]pyrazine core to enhance biological activity while minimizing toxicity. Variations in substituent size and electronic properties have been correlated with changes in IC50 values across different cancer cell lines.
Table 2: Structure-Activity Relationship of Modified Compounds
| Compound Variant | C6 Substituent Type | IC50 (μM) | Observations |
|---|---|---|---|
| Variant A | Alkyl | <100 | High potency |
| Variant B | Aryl | >500 | Low potency |
| Variant C | Halogenated Aryl | <150 | Moderate potency |
Scientific Research Applications
Medicinal Chemistry
6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in:
- Inhibition of Protein Prenylation : Studies indicate that compounds derived from this scaffold can inhibit the geranylgeranylation of proteins, which is crucial in cancer cell proliferation. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells, with IC50 values ranging from 25 to 150 μM .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1a | <150 | High |
| 1b | 25 | Very High |
| 1c | >735 | Low |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules. Researchers have utilized it in:
- Synthesis of Novel Heterocycles : It has been employed as a precursor for synthesizing other biologically active heterocycles, enhancing the library of potential drug candidates .
Material Science
In the field of material science, this compound is being explored for:
- Development of Functional Materials : The compound's unique properties allow it to be incorporated into polymers and other materials to impart specific functionalities such as conductivity or catalytic activity .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various derivatives of this compound against human cervical carcinoma HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, disrupting key cellular processes involved in tumor growth .
Case Study 2: Inhibition of Multidrug-Resistant Tuberculosis
Another significant application involves the exploration of imidazo[1,2-a]pyrazine derivatives as potential treatments for multidrug-resistant tuberculosis (MDR-TB). Compounds derived from this scaffold have shown promising inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo-Heterocyclic Carboxylic Acids
Key Differences and Trends
Heterocyclic Core Influence: Pyrazine vs. This impacts receptor binding, as seen in VEGFR-2 inhibition (). Pyrimidine analogs () exhibit lower molecular weights and altered solubility profiles, favoring biochemical assays over therapeutic applications.
Substituent Effects: Methyl vs.
Functional Group Modifications :
- Carboxylic Acid vs. Amides : Carboxylic acid groups (e.g., target compound) are critical for ionic interactions in enzyme active sites, while amide derivatives () broaden activity spectra (e.g., antimicrobial effects).
Synthetic Accessibility :
- DEAD-mediated hydrazination () offers regioselectivity and avoids metal catalysts, contrasting with thiazolidinylation (), which requires harsh conditions.
Preparation Methods
Reaction Mechanism and Optimization
The imidazo[1,2-a]pyrazine core is synthesized via cyclocondensation between 2-aminopyrazine and α-haloketones. For 6-methyl substitution, bromoacetone (CH₃COCH₂Br) serves as the methyl-bearing electrophile. The reaction proceeds in anhydrous benzene or acetonitrile at 60–80°C for 5–8 hours, catalyzed by bases such as triethylamine.
Typical Conditions:
-
Molar Ratio: 1:1.2 (2-aminopyrazine : bromoacetone)
-
Solvent: Dry benzene or acetonitrile
-
Temperature: 60–80°C, reflux
-
Catalyst: Triethylamine (10 mol%)
| Parameter | Value |
|---|---|
| Ester Starting Material | Methyl ester (CAS 2995286-95-6) |
| Base | 2M NaOH |
| Temperature | 90°C |
| Time | 4 hours |
| Yield | 85–92% |
Halogenation-Substitution Pathway
Chlorination of 3-Amino-pyrazine-carboxylic Acid Derivatives
A patent-derived method (DE1238478B) involves chlorination of 3-amino-pyrazine-carboxylic acid methyl ester using sulfuryl chloride (SO₂Cl₂) in benzene. This step introduces chloro substituents, which are subsequently replaced by methyl groups via nucleophilic substitution.
Chlorination Protocol:
Methyl Group Introduction via Grignard Reagent
The chlorinated intermediate undergoes substitution with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) at −20°C. After quenching with ammonium chloride, the methyl-substituted ester is isolated and hydrolyzed to the carboxylic acid.
Substitution Data:
| Parameter | Value |
|---|---|
| Reagent | CH₃MgBr (3 equiv) |
| Solvent | THF |
| Temperature | −20°C |
| Time | 2 hours |
| Yield (Methyl Ester) | 52% |
Direct Carboxylation of Preformed Imidazo[1,2-a]pyrazine
Metal-Catalyzed Carboxylation
A palladium-catalyzed carboxylation introduces the carboxylic acid group at position 3. The 6-methylimidazo[1,2-a]pyrazine intermediate reacts with CO₂ in the presence of Pd(OAc)₂ and a phosphine ligand.
Reaction Setup:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
CO₂ Pressure: 1 atm
-
Solvent: DMF
-
Yield: 40–48%
Purification and Characterization
Crude products are purified via recrystallization from acetonitrile or acetic acid. Analytical validation includes:
-
HPLC Purity: >96% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.95 (s, 1H, H-5), 2.55 (s, 3H, CH₃)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, one-pot synthesis | Requires ester hydrolysis | 45–58% |
| Halogenation-Substitution | Precise substituent control | Multi-step, hazardous reagents | 12–52% |
| Direct Carboxylation | Avoids hydrolysis steps | Low yield, specialized equipment | 40–48% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for cyclocondensation to enhance efficiency. Automated systems control reagent addition and temperature, achieving batch sizes >50 kg with 50–55% overall yield . Purification uses fractional crystallization in acetonitrile, reducing chromatography dependency.
Q & A
Q. What synthetic strategies are recommended for preparing 6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid and its derivatives?
A multi-step synthesis involving cyclization and functionalization is typical. For example:
- Step 1 : Start with chlorinated pyridine precursors (e.g., 6-chloro-3-chloromethylpyridine) and convert them to hydrazides or amines via nucleophilic substitution .
- Step 2 : Use acid hydrazides to form triazole-thiol intermediates via reaction with phenyl isothiocyanate, followed by alkylation or aminomethylation to introduce substituents .
- Step 3 : Optimize carboxylation at the 3-position using coupling agents like DCC or EDCI in anhydrous conditions, as seen in analogous imidazo[1,2-a]pyrazine syntheses .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Molecular formula/weight : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis (e.g., CHNO, MW 191.19) .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methyl groups at 6-position, carboxylate at 3-position) .
- Thermal stability : Determine melting points (mp) and degradation profiles using differential scanning calorimetry (DSC) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation.
- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity, as demonstrated for structurally related imidazopyrazines .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a telomerase inhibitor?
- Assay design : Use the TRAP (Telomeric Repeat Amplification Protocol) assay with cell lysates. Compare inhibition potency to known inhibitors like 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at the 6-position) and evaluate IC values to identify critical functional groups .
Q. What experimental approaches resolve contradictions in reported superoxide scavenging activity?
- Competitive chemiluminescence : Use 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe. Calculate reaction rates via competitive inhibition kinetics to distinguish direct scavenging from indirect effects .
- Control experiments : Test analogues (e.g., dihydrolipoic acid derivatives) under identical conditions to isolate structural determinants of activity .
Q. How can computational methods guide the optimization of this compound for enzyme inhibition?
- Molecular docking : Model interactions with target enzymes (e.g., telomerase or NADPH oxidase) using software like AutoDock Vina. Prioritize derivatives with improved binding affinities to key residues .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents with experimental IC data to predict optimized structures .
Q. What safety precautions are critical when handling this compound?
- GHS compliance : Assume hazards similar to structurally related compounds:
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C under inert atmosphere to prevent degradation .
Data Interpretation & Methodological Challenges
Q. How should researchers address variability in biological activity across analogues?
- Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., ascorbic acid for antioxidant assays) to validate reproducibility .
- Meta-analysis : Compare data across studies (e.g., telomerase inhibition vs. superoxide scavenging) to identify conserved mechanisms or assay-specific artifacts .
Q. What strategies validate the compound’s stability under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
